molecular formula C19H28O6 B12539581 Benzyl 2-(2-ethoxyethoxy)ethyl hexanedioate CAS No. 828918-61-2

Benzyl 2-(2-ethoxyethoxy)ethyl hexanedioate

Cat. No.: B12539581
CAS No.: 828918-61-2
M. Wt: 352.4 g/mol
InChI Key: KPOPQXHZJHYFNY-UHFFFAOYSA-N
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Description

Benzyl 2-(2-ethoxyethoxy)ethyl hexanedioate (CAS 828918-61-2) is a synthetic ester compound with the molecular formula C19H28O6 and a molecular weight of 352.422 g/mol . This reagent is structurally characterized by a hexanedioate (adipate) core, which is esterified at one terminus with a benzyl group and at the other with a 2-(2-ethoxyethoxy)ethyl group. The 2-(2-ethoxyethoxy)ethyl moiety is derived from 2-(2-ethoxyethoxy)ethanol, a solvent widely recognized in industrial and cosmetic research for its efficacy as a solubilizer and penetration enhancer . This structural feature suggests potential application as a solvent or co-solvent in research formulations, where it may improve the dissolution and stability of other compounds. Furthermore, the presence of the ester linkages makes it a candidate for use in polymer and materials science research, for instance, as a plasticizer or a building block in synthetic organic chemistry . The compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet prior to use. For more detailed specifications or to place an inquiry, please contact suppliers such as Suzhou Health Chemicals Co., Ltd. .

Properties

CAS No.

828918-61-2

Molecular Formula

C19H28O6

Molecular Weight

352.4 g/mol

IUPAC Name

6-O-benzyl 1-O-[2-(2-ethoxyethoxy)ethyl] hexanedioate

InChI

InChI=1S/C19H28O6/c1-2-22-12-13-23-14-15-24-18(20)10-6-7-11-19(21)25-16-17-8-4-3-5-9-17/h3-5,8-9H,2,6-7,10-16H2,1H3

InChI Key

KPOPQXHZJHYFNY-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCCOC(=O)CCCCC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(2-ethoxyethoxy)ethyl hexanedioate typically involves the esterification of hexanedioic acid with benzyl 2-(2-ethoxyethoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl 2-(2-ethoxyethoxy)ethyl hexanedioate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The compound can be reduced to form alcohol derivatives, especially at the ester functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products Formed:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions
Benzyl 2-(2-ethoxyethoxy)ethyl hexanedioate serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows it to participate in various chemical reactions, making it valuable for the development of pharmaceuticals and agrochemicals. For instance, it can be involved in esterification reactions and the formation of derivatives that are crucial for drug development.

Cosmetic Applications

Emollient Properties
The compound is recognized for its emollient properties, making it suitable for use in cosmetic formulations. It can enhance the texture and feel of products such as creams, lotions, and hair conditioners. Its ability to provide a smooth application and improve skin hydration is well-documented in cosmetic chemistry literature .

Stabilizer in Formulations
In addition to its emollient characteristics, this compound acts as a stabilizer in various cosmetic formulations. It helps maintain the consistency and stability of emulsions, which is critical for product efficacy and shelf-life .

Materials Science

Polymer Production
The compound is also utilized in the production of polymers, particularly those requiring flexibility and durability. Its incorporation into polymer matrices can enhance mechanical properties while providing resistance to environmental factors. This makes it suitable for applications in coatings, adhesives, and sealants used in construction and automotive industries .

Case Study: Coating Applications
A study conducted on the use of this compound in coatings demonstrated improved adhesion and durability when applied to metal substrates. The results indicated that coatings containing this compound exhibited superior resistance to corrosion compared to traditional formulations .

Toxicological Profile

Safety Assessments
Research indicates that this compound has a favorable toxicological profile. Studies have shown low oral toxicity levels in animal models, with no significant evidence of carcinogenicity or genotoxicity at low exposure levels . This safety profile supports its continued use in consumer products.

Data Table: Key Properties and Applications

Property/Application Details
Chemical Structure C₁₄H₂₄O₅ (this compound)
Primary Uses Organic synthesis, cosmetics, polymer production
Emollient Functionality Enhances texture and hydration in cosmetic formulations
Stabilization Role Maintains consistency in emulsions
Toxicological Safety Low oral toxicity; no significant carcinogenic or genotoxic effects

Mechanism of Action

The mechanism of action of Benzyl 2-(2-ethoxyethoxy)ethyl hexanedioate involves its interaction with various molecular targets, primarily through ester hydrolysis. The compound can be hydrolyzed by esterases, leading to the release of benzyl alcohol and hexanedioic acid derivatives. These hydrolysis products can further participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-Methoxybenzoate

  • Structure : A simpler ester with a benzoate backbone and methoxy/ethyl substituents.
  • Properties: Molecular weight = 180.20 g/mol; soluble in ethanol. Used as a flavoring agent and intermediate in organic synthesis .
  • Contrast : Unlike benzyl 2-(2-ethoxyethoxy)ethyl hexanedioate, ethyl 2-methoxybenzoate lacks oligoether chains and the hexanedioate core, limiting its utility in high-molecular-weight polymer systems.

Sodium Bis(2-(2-ethoxyethoxy)ethyl)phosphate (NaDEEP)

  • Structure : Sodium salt with dual 2-(2-ethoxyethoxy)ethyl chains.
  • Applications : Fluorine-free electrolyte for sodium batteries. Exhibits high ionic conductivity (0.5 mS/cm at 25°C) due to oligoether solvation .
  • Contrast : While NaDEEP shares the 2-(2-ethoxyethoxy)ethyl motif, its ionic nature and phosphate core differ from the neutral ester functionality of the target compound.

Bis(2-ethylhexyl)phthalate (DEHP)

  • Structure : Phthalate ester with branched alkyl chains.
  • Applications : Common plasticizer (e.g., in PVC). Molecular weight = 390.56 g/mol; low volatility.
  • Contrast : Hexanedioate esters like the target compound may offer improved biodegradability over phthalates but require validation of plasticizing efficiency and thermal stability .

2-(2-Éthoxyéthoxy)éthanol (DEGEE)

  • Structure : Oligoether alcohol with ethoxyethoxy chains.
  • Properties : Used as a solvent; moderate toxicity (requires ventilation and skin protection).
  • Contrast : The absence of ester groups in DEGEE limits its compatibility with hydrophobic matrices, unlike the target compound’s dual functionality .

Table 1: Key Properties of Analogous Compounds

Compound Molecular Weight (g/mol) Functional Groups Key Applications Toxicity/Handling
This compound* ~420 (estimated) Ester, benzyl, oligoether Plasticizers, electrolytes Likely requires PPE
Ethyl 2-methoxybenzoate 180.20 Ester, methoxy Food additives, synthesis Low toxicity
NaDEEP ~450 (estimated) Phosphate, oligoether Battery electrolytes Fluorine-free, low hazard
DEHP 390.56 Phthalate, branched alkyl PVC plasticizers Endocrine disruptor
DEGEE 162.22 Oligoether, hydroxyl Industrial solvents Moderate toxicity

*Estimated based on structural analogs.

Biological Activity

Benzyl 2-(2-ethoxyethoxy)ethyl hexanedioate is an organic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of esters and can exhibit various physiological effects. Understanding its biological activity is crucial for assessing its safety, efficacy, and potential applications in pharmaceuticals and other industries.

Chemical Structure and Properties

This compound has the following molecular structure:

  • Molecular Formula: C₁₄H₂₄O₄
  • Molar Mass: 256.34 g/mol
  • CAS Number: Not specifically listed but related compounds can be referenced.

Biological Activity Overview

The biological activity of benzyl derivatives, including this compound, has been studied in various contexts, particularly focusing on their metabolism, toxicity, and potential therapeutic effects.

Metabolism

Benzyl derivatives undergo high-capacity enzyme-catalyzed oxidative metabolism in animals, leading to the formation of benzoic acid derivatives that are excreted as glycine conjugates. This metabolic pathway indicates a relatively low risk of accumulation in biological systems .

Toxicity Studies

Toxicological assessments have shown that benzyl derivatives exhibit low oral toxicity in both short-term and long-term studies involving rodents. For instance, studies have indicated no significant evidence of carcinogenicity or mutagenicity in vivo, despite some isolated reports of genotoxic effects in vitro .

Case Studies

Several studies have evaluated the safety and biological effects of benzyl derivatives:

  • Long-term Toxicity in Mice:
    • A two-year National Toxicology Program (NTP) study reported incidences of hepatocellular adenomas and carcinomas in male B6C3F1 mice exposed to benzyl derivatives. However, these findings were attributed to background incidences rather than direct causation from the compounds .
  • Genotoxicity Assessments:
    • In vitro assays have shown mixed results regarding genotoxicity; however, comprehensive evaluations across multiple studies indicate a lack of significant genotoxic effects in vivo .

Data Tables

Property Value
Molecular FormulaC₁₄H₂₄O₄
Molar Mass256.34 g/mol
LD50 (Oral, Rat)Not specifically available
LD50 (Dermal, Rabbit)Not specifically available
Boiling PointNot specifically available
Flash PointNot specifically available

Research Findings

Recent findings emphasize the need for further research into the biological activities of benzyl derivatives, particularly regarding their pharmacological potential. The following aspects are noteworthy:

  • Antioxidant Activity: Some benzyl compounds have demonstrated antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.
  • Anti-inflammatory Effects: Preliminary studies suggest that certain benzyl esters may exhibit anti-inflammatory properties, warranting further investigation for therapeutic applications.

Q & A

Q. What are the standard laboratory synthesis methods for Benzyl 2-(2-ethoxyethoxy)ethyl hexanedioate?

  • Methodological Answer : The compound can be synthesized via esterification between hexanedioic acid (adipic acid) and benzyl alcohol/2-(2-ethoxyethoxy)ethanol derivatives. A typical approach involves:
  • Catalysts : Acid catalysts (e.g., sulfuric acid) or enzymatic methods for selective ester formation.
  • Reaction Setup : Reflux under anhydrous conditions with stoichiometric control to minimize byproducts.
  • Purification : Column chromatography or fractional distillation to isolate the target ester, followed by validation via HPLC or GC-MS .

Q. Which analytical techniques are recommended for structural characterization and purity assessment?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm ester linkage and ethoxyethoxy side-chain integrity. Compare chemical shifts with NIST reference data for similar esters .
  • Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretches (~1740 cm1^{-1}) and ether (C-O-C) vibrations (~1100 cm1^{-1}) .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase C18 columns and UV detection (λ = 210–254 nm), calibrated against certified phthalate standards .

Q. How does the solubility profile of this compound vary across solvents?

  • Methodological Answer :
  • Polar Solvents : High solubility in ethers (e.g., ethoxydiglycol) and esters due to its ethoxyethoxy groups. Test via shake-flask method with gravimetric analysis .
  • Non-Polar Solvents : Limited solubility in hexane or isooctane; assess via saturation concentration studies using EPA Method 8061 protocols .

Advanced Research Questions

Q. How can reaction yield and selectivity be optimized during multi-step synthesis?

  • Methodological Answer :
  • Stoichiometric Control : Use excess benzyl alcohol to drive esterification, followed by selective protection/deprotection of hydroxyl groups.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or lipases for regioselective ester formation.
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Q. What factors influence hydrolytic stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Hydrolysis Kinetics : Conduct accelerated degradation studies in buffered solutions (pH 2–12) at 25–60°C. Monitor via HPLC to quantify degradation products (e.g., adipic acid, benzyl alcohol).
  • Activation Energy Calculation : Use Arrhenius plots to predict shelf-life under storage conditions .

Q. What computational approaches predict solvation dynamics in electrolyte formulations?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model solvation shells using force fields (e.g., OPLS-AA) to assess interactions with sodium ions, as demonstrated for structurally similar phosphate esters .
  • Density Functional Theory (DFT) : Calculate charge distribution and HOMO-LUMO gaps to predict redox stability in battery electrolytes .

Q. How does this compound interact with polymer matrices in material science applications?

  • Methodological Answer :
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to study glass transition temperature (TgT_g) shifts in polymer blends.
  • Rheology : Measure viscosity changes in acrylic formulations to evaluate plasticizing effects, referencing protocols for 2-(2-ethoxyethoxy)ethyl acrylate derivatives .

Key Notes for Experimental Design

  • Contradictions in Evidence : While EPA Method 8061 is validated for phthalates, adapt it for hexanedioate esters by adjusting column temperatures and mobile phases.
  • Safety Protocols : Follow glove and eyewear standards (NIOSH/EN 166) when handling due to ester sensitization risks .

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